2-(1-benzofuran-2-yl)-6,7-dimethyl-4H-chromen-4-one
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Overview
Description
2-(1-benzofuran-2-yl)-6,7-dimethyl-4H-chromen-4-one is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Benzofuran derivatives, which this compound is a part of, have been found to exhibit antimicrobial properties . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been found to exhibit antimicrobial properties . For instance, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime, a benzofuran derivative, was found to be effective against S. aureus and E. coli .
Biochemical Pathways
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications .
Result of Action
Benzofuran derivatives have been found to exhibit antimicrobial properties .
Preparation Methods
The synthesis of 2-(1-benzofuran-2-yl)-6,7-dimethyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
2-(1-benzofuran-2-yl)-6,7-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(1-benzofuran-2-yl)-6,7-dimethyl-4H-chromen-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its derivatives have shown potential as anti-cancer and anti-viral agents . The compound is also used in the development of new antimicrobial agents due to its unique structural features .
Comparison with Similar Compounds
2-(1-benzofuran-2-yl)-6,7-dimethyl-4H-chromen-4-one can be compared with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin. These compounds also exhibit significant biological activities, but this compound is unique due to its specific structural features and the range of its applications .
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-6,7-dimethylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-11-7-14-15(20)10-19(22-17(14)8-12(11)2)18-9-13-5-3-4-6-16(13)21-18/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEBIEWKXVUTDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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